2-Bromobiphenyl

Description

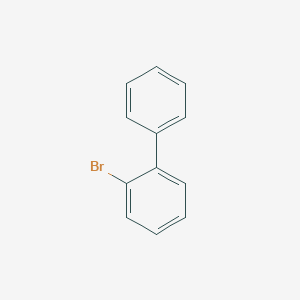

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTADSLDAUJLZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br | |

| Record name | 2-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024638 | |

| Record name | 2-Bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromobiphenyl is a clear liquid. Insoluble in water. (NTP, 1992) | |

| Record name | 2-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

565 to 568 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 2-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.2175 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2052-07-5 | |

| Record name | 2-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXS4234YXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

34.7 to 35.6 °F (NTP, 1992) | |

| Record name | 2-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Bromobiphenyl: A Comprehensive Technical Guide for Researchers

Introduction

2-Bromobiphenyl is an aromatic organic compound with the chemical formula C₁₂H₉Br. It consists of a biphenyl molecule substituted with a bromine atom at the ortho position. This substitution pattern imparts specific chemical reactivity, making it a crucial intermediate in the synthesis of a wide range of complex organic molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of 2-Bromobiphenyl, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Bromobiphenyl is a colorless to pale yellow liquid or solid at room temperature, characterized by its low solubility in water and good solubility in common organic solvents.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2052-07-5 | [3][4][5][6][7] |

| Molecular Formula | C₁₂H₉Br | [2][4][5][7] |

| Molecular Weight | 233.10 g/mol | [4][7] |

| Appearance | Clear liquid or white to off-white crystalline solid | [1][4] |

| Melting Point | 1.5-2 °C | [3][8][9] |

| Boiling Point | 297-298 °C at 760 mmHg | [3][4][8] |

| Density | 1.352 g/mL at 25 °C | [3][8][9] |

| Refractive Index | n20/D 1.628 | [8][9] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and dichloromethane | [1][2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5][8] |

| Stability | Stable under normal conditions, but may be light-sensitive. Incompatible with strong oxidizing agents. | [1][3][10] |

Safety and Toxicology

2-Bromobiphenyl is considered a hazardous chemical and should be handled with appropriate safety precautions.[11][12] It is irritating to the eyes, skin, and respiratory system.[10] GHS hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4]

| Hazard Statement | GHS Classification | Reference |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

| H410 | Very toxic to aquatic life with long lasting effects | [4] |

Applications in Research and Development

The primary utility of 2-Bromobiphenyl lies in its role as a versatile synthetic intermediate.[1][2][13][14] The presence of the bromine atom allows for a variety of cross-coupling reactions, making it a valuable building block for more complex molecules.[1][15]

Key Applications:

-

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). For example, it is a key intermediate in the production of Iloperidone, where the specific placement of the bromine atom is critical for its biological activity.[14]

-

Agrochemicals: It is utilized in the synthesis of new agrochemical compounds.[1][2]

-

Materials Science: Derivatives of 2-Bromobiphenyl are integral to the production of materials for electronic devices, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).[7][14] In OLEDs, these derivatives can function as electron-transport or hole-blocking materials, enhancing device efficiency and lifespan.[14]

-

Organic Synthesis: It is an important intermediate for synthesizing various complex organic molecules, including 2,2'-dibromo-9,9'-spirobifluorene, 3-bromo-9-(9-phenylfluoren-9-yl)carbazole, and phenanthrene compounds.[3][16] It can also be used to synthesize novel trispirocyclic hydrocarbons.[3][14]

-

Reference Compound: 2-Bromobiphenyl is used as a reference compound in analytical chemistry, for instance, to investigate the extraction efficiency of solid-phase microextraction fibers.[3]

Experimental Protocols: Synthesis of 2-Bromobiphenyl

Several methods exist for the synthesis of 2-Bromobiphenyl. The most common industrial approach is the direct bromination of biphenyl.[1][15] Alternative methods, such as transition metal-catalyzed coupling reactions, are also employed.[1]

1. Direct Bromination of Biphenyl

This method involves the electrophilic aromatic substitution of biphenyl with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride.[1] Careful control of reaction conditions is necessary to favor the formation of the ortho-isomer and minimize the production of polybrominated byproducts.[15]

-

General Procedure: Biphenyl is dissolved in a suitable solvent, and a Lewis acid catalyst is added. Bromine is then added dropwise to the mixture, typically at a controlled temperature between 40-60 °C.[1] After the reaction is complete, the mixture is worked up to isolate and purify the 2-Bromobiphenyl, often through recrystallization or vacuum distillation.[1]

2. Palladium-Catalyzed Cross-Coupling Reaction

A more modern approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15]

-

Illustrative Protocol for a Suzuki-Miyaura Type Reaction:

-

A reaction flask is charged with an aryl boronic acid (2.0 mmol), 1,2-dibromobenzene, and powdered K₃PO₄ (2.2 mmol) in toluene (2.5 mL).[3]

-

The mixture is stirred vigorously and heated to 80 °C for 10 minutes.[3]

-

A palladium catalyst (0.2 mol%) dissolved in toluene is added to the mixture via syringe.[3]

-

The reaction progress is monitored periodically by taking samples and analyzing them by GC-MS.[3]

-

Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate.[3]

-

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Bromobiphenyl.

Caption: Generalized workflow for the synthesis of 2-Bromobiphenyl.

This guide provides a foundational understanding of 2-Bromobiphenyl for researchers and professionals. The detailed properties, applications, and synthetic methodologies presented herein are intended to facilitate its effective use in the laboratory and in the development of new technologies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2052-07-5: 2-Bromobiphenyl | CymitQuimica [cymitquimica.com]

- 3. 2-Bromobiphenyl | 2052-07-5 [chemicalbook.com]

- 4. 2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 2-Bromobiphenyl | CAS 2052-07-5 | Catsyn [catsyn.com]

- 8. 2-Bromobiphenyl 96 2052-07-5 [sigmaaldrich.com]

- 9. 2-溴联苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. nbinno.com [nbinno.com]

- 14. Buy 2-Bromobiphenyl | 2052-07-5 [smolecule.com]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]

Synthesis of 2-Bromobiphenyl from Biphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-bromobiphenyl from biphenyl. The synthesis of 2-bromobiphenyl is a critical step in the development of various pharmaceutical compounds and advanced materials. This document details three main synthetic strategies: direct bromination of biphenyl, synthesis via the Sandmeyer reaction, and synthesis through Suzuki-Miyaura cross-coupling. Each method is presented with detailed experimental protocols, quantitative data, and a discussion of its advantages and limitations.

Direct Electrophilic Bromination of Biphenyl

Direct bromination of biphenyl is a straightforward approach, but it typically yields a mixture of isomers, with the para-substituted product (4-bromobiphenyl) being the major component due to steric hindrance at the ortho positions and the electronic directing effects of the phenyl group. Achieving high ortho-selectivity is a significant challenge.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The phenyl group is an ortho-, para-directing activator. The electrophile, typically Br+, is generated from bromine with the aid of a Lewis acid catalyst.

Experimental Protocol: General Procedure for Bromination of Biphenyl

A general procedure for the bromination of biphenyl is as follows:

-

In a fume hood, a solution of biphenyl in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

A Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is added to the flask.

-

A solution of bromine in the same solvent is added dropwise to the biphenyl solution at a controlled temperature (typically between 0 °C and room temperature).

-

The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to consume excess bromine.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product, a mixture of isomeric bromobiphenyls and unreacted biphenyl, is obtained.

-

Purification is typically achieved by fractional distillation under reduced pressure or column chromatography to separate the 2-bromobiphenyl from its isomers.[1][2]

Table 1: Representative Quantitative Data for Direct Bromination of Biphenyl

| Parameter | Value | Reference |

| Reactants | Biphenyl, Bromine, Iron(III) bromide | General Knowledge |

| Solvent | Dichloromethane | General Knowledge |

| Temperature | 0 °C to Room Temperature | General Knowledge |

| Reaction Time | 1-4 hours | General Knowledge |

| Typical Yield of 2-Bromobiphenyl | Low (isomer mixture) | [3] |

| Purification Method | Fractional Distillation, Column Chromatography | [1][2] |

Note: Specific yields for 2-bromobiphenyl via direct bromination are often low and part of a product mixture. Achieving high selectivity is the primary challenge.

Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a more regioselective route to 2-bromobiphenyl, starting from 2-aminobiphenyl. This multi-step synthesis involves the diazotization of 2-aminobiphenyl followed by a copper(I) bromide-mediated conversion of the diazonium salt to 2-bromobiphenyl.[4][5][6]

Synthesis of the Precursor: 2-Aminobiphenyl

2-Aminobiphenyl can be synthesized from biphenyl through a nitration and subsequent reduction sequence.

Biphenyl is nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.

Experimental Protocol: Nitration of Biphenyl

-

Biphenyl is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid with vigorous stirring.

-

The reaction temperature is maintained below 10 °C during the addition.

-

After the addition is complete, the mixture is stirred for several hours at room temperature.

-

The reaction mixture is then poured onto crushed ice, and the precipitated nitrobiphenyl isomers are collected by filtration.

-

The isomers are separated by fractional crystallization or column chromatography.

Table 2: Quantitative Data for the Nitration of Biphenyl

| Parameter | Value | Reference |

| Reactants | Biphenyl, Nitric Acid, Sulfuric Acid | [7][8][9] |

| Temperature | < 10 °C | [7][8][9] |

| Reaction Time | 2-4 hours | [7][8][9] |

| Yield of 2-Nitrobiphenyl | ~30-40% (isomer mixture) | [7][8][9] |

| Purification Method | Fractional Crystallization, Column Chromatography | [7][8][9] |

The separated 2-nitrobiphenyl is then reduced to 2-aminobiphenyl using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid, or by catalytic hydrogenation.[7][10]

Experimental Protocol: Reduction of 2-Nitrobiphenyl

-

2-Nitrobiphenyl is dissolved in ethanol.

-

An acidic solution of stannous chloride (SnCl₂) is added, and the mixture is refluxed for several hours.

-

After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution.

-

The resulting 2-aminobiphenyl is extracted with an organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried, and the solvent is evaporated to yield 2-aminobiphenyl.[10]

Table 3: Quantitative Data for the Reduction of 2-Nitrobiphenyl

| Parameter | Value | Reference |

| Reactants | 2-Nitrobiphenyl, Tin(II) chloride, Hydrochloric acid | [10] |

| Solvent | Ethanol | [10] |

| Reaction Condition | Reflux | [10] |

| Reaction Time | 3 hours | [10] |

| Yield of 2-Aminobiphenyl | High | [7][10] |

| Purification Method | Extraction, Distillation | [10] |

Sandmeyer Reaction of 2-Aminobiphenyl

Experimental Protocol: Synthesis of 2-Bromobiphenyl

-

2-Aminobiphenyl is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.

-

A cold aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The completion of diazotization is checked with starch-iodide paper.

-

In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.

-

The freshly prepared cold diazonium salt solution is added slowly to the CuBr solution.

-

Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., on a water bath) to ensure complete decomposition of the diazonium salt.

-

After cooling, the mixture is extracted with an organic solvent like diethyl ether or dichloromethane.

-

The organic layer is washed with water, sodium hydroxide solution, and brine, then dried over an anhydrous drying agent.

-

The solvent is removed by distillation, and the crude 2-bromobiphenyl is purified by vacuum distillation.[6][11]

Table 4: Quantitative Data for the Sandmeyer Reaction

| Parameter | Value | Reference |

| Reactants | 2-Aminobiphenyl, Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid | [6][11] |

| Temperature | 0-5 °C (diazotization), Room temp to gentle heating (decomposition) | [6][11] |

| Reaction Time | 1-2 hours | [6][11] |

| Yield of 2-Bromobiphenyl | Good to Excellent | [6][11] |

| Purification Method | Vacuum Distillation | [6][11] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction offers a highly selective method for the synthesis of 2-bromobiphenyl. This palladium-catalyzed reaction involves the coupling of an arylboronic acid with an aryl halide. For the synthesis of 2-bromobiphenyl, phenylboronic acid can be coupled with 1,2-dibromobenzene.[12][13][14]

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, 1,2-dibromobenzene, phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), and a base (e.g., potassium carbonate or sodium carbonate) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

The reaction progress is monitored by TLC or GC.

-

After the reaction is complete, the mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 2-bromobiphenyl.[12]

Table 5: Quantitative Data for the Suzuki-Miyaura Coupling

| Parameter | Value | Reference |

| Reactants | 1,2-Dibromobenzene, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | [12][15] |

| Solvent | Toluene/Ethanol/Water | [12] |

| Reaction Condition | Reflux under inert atmosphere | [12] |

| Reaction Time | 6-12 hours | [12][15] |

| Yield of 2-Bromobiphenyl | Good to High | [12][14] |

| Purification Method | Column Chromatography | [12] |

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways to 2-bromobiphenyl.

Caption: Experimental workflow for the Sandmeyer reaction.

Conclusion

The synthesis of 2-bromobiphenyl from biphenyl can be achieved through several distinct routes, each with its own set of advantages and disadvantages.

-

Direct bromination is the most atom-economical approach but suffers from poor regioselectivity, leading to a mixture of isomers that requires challenging purification.

-

The Sandmeyer reaction , while being a multi-step process, offers excellent regioselectivity, providing a reliable method for obtaining pure 2-bromobiphenyl. The necessity of preparing the 2-aminobiphenyl precursor adds to the overall complexity of this route.

-

Suzuki-Miyaura cross-coupling also provides high selectivity and good yields. The availability and cost of the starting materials (1,2-dibromobenzene and phenylboronic acid) and the palladium catalyst are key considerations for this method.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including desired purity, scale of the reaction, cost considerations, and available equipment and expertise. For high-purity applications, such as in pharmaceutical development, the Sandmeyer or Suzuki-Miyaura routes are generally preferred over direct bromination.

References

- 1. scribd.com [scribd.com]

- 2. chembam.com [chembam.com]

- 3. rsc.org [rsc.org]

- 4. Purification [chem.rochester.edu]

- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents [patents.google.com]

- 8. CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents [patents.google.com]

- 9. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]

- 13. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 14. gala.gre.ac.uk [gala.gre.ac.uk]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-depth Technical Guide to the Electrophilic Bromination of 2-Bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism, regioselectivity, and experimental protocols associated with the electrophilic bromination of 2-bromobiphenyl. This reaction is a key example of electrophilic aromatic substitution on a substituted biphenyl system, presenting unique challenges and opportunities in the synthesis of polyhalogenated biphenyls, which are of significant interest in medicinal chemistry and materials science.

Core Mechanism: Electrophilic Aromatic Substitution

The bromination of 2-bromobiphenyl proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction is typically facilitated by a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule (Br₂), generating a potent electrophile (Br⁺). This electrophile is then attacked by the electron-rich π system of the biphenyl rings.

The core of the mechanism can be visualized as a two-step process:

-

Formation of the Sigma Complex (Arenium Ion): The electrophilic bromine attacks one of the aromatic rings, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, typically the FeBr₄⁻ complex formed from the catalyst, abstracts a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the dibromobiphenyl product.

Regioselectivity: The Directing Effects of Substituents

The position of the second bromine atom on the biphenyl scaffold is dictated by the directing effects of the two existing substituents: the bromine atom on the first ring and the phenyl group as a substituent on the second ring.

-

Bromo Group: The bromine atom is an ortho, para-directing group. While it is deactivating overall due to its inductive electron-withdrawing effect, its lone pairs can participate in resonance, stabilizing the sigma complex intermediate when substitution occurs at the ortho and para positions.

-

Phenyl Group: The phenyl group is also an ortho, para-directing and activating group. It can stabilize the arenium ion intermediate through resonance.

Therefore, the incoming electrophile will preferentially attack the ortho and para positions on both rings, relative to the existing substituents. However, the precise isomer distribution is a complex interplay of both electronic and steric factors. The bulky bromine atom at the 2-position will sterically hinder attack at the adjacent 3-position and the 2'-position of the second ring.

While specific quantitative data for the bromination of 2-bromobiphenyl is not extensively reported in readily available literature, analysis of related reactions and theoretical considerations suggest the formation of a mixture of isomers. The major products are expected to be those where the second bromine atom is introduced at the para-positions of either ring, which are sterically more accessible.

Expected Major Isomers:

-

2-Bromo-4'-bromobiphenyl

-

2,4-Dibromobiphenyl

-

2,5-Dibromobiphenyl

Minor amounts of other isomers, such as 2,3-dibromobiphenyl, 2,6-dibromobiphenyl, and 2,2'-dibromobiphenyl, are also possible but are expected to be formed in lower yields due to steric hindrance and electronic effects.

Experimental Protocols

The following provides a general experimental procedure for the bromination of 2-bromobiphenyl and the subsequent analysis of the product mixture.

Bromination of 2-Bromobiphenyl

Materials:

-

2-Bromobiphenyl

-

Anhydrous ferric bromide (FeBr₃) or iron filings

-

Liquid bromine (Br₂)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or 1,2-dichloroethane)

-

Sodium bisulfite solution (aqueous)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser (optional, depending on reaction temperature)

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromobiphenyl in the chosen anhydrous solvent.

-

Add a catalytic amount of anhydrous ferric bromide or a few iron filings to the solution.

-

Cool the mixture in an ice bath.

-

From a dropping funnel, add a solution of bromine in the same solvent dropwise to the stirred mixture. The addition should be slow to control the reaction temperature and the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (this may range from a few hours to overnight, and can be monitored by TLC or GC). Gentle heating may be required to drive the reaction to completion.

-

Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of dibromobiphenyls.

Product Analysis

The resulting mixture of dibromobiphenyl isomers can be analyzed and quantified using gas chromatography-mass spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Capillary column suitable for the separation of halogenated aromatic compounds (e.g., DB-5ms or equivalent)

GC-MS Parameters (Typical):

-

Injector Temperature: 250-280 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-400

Data Analysis:

The individual dibromobiphenyl isomers can be identified based on their retention times and mass spectra. The relative abundance of each isomer can be determined by integrating the peak areas in the total ion chromatogram.

Quantitative Data Summary

The following table summarizes the expected outcomes of the bromination of 2-bromobiphenyl. It is important to note that the exact isomer distribution will be highly dependent on the specific reaction conditions, including the catalyst, solvent, temperature, and reaction time.

| Product Isomer | Expected Relative Abundance | Key Identifying Mass Fragments (m/z) |

| 2-Bromo-4'-bromobiphenyl | Major | 312 (M⁺), 232, 152 |

| 2,4-Dibromobiphenyl | Major | 312 (M⁺), 232, 152 |

| 2,5-Dibromobiphenyl | Major | 312 (M⁺), 232, 152 |

| 2,3-Dibromobiphenyl | Minor | 312 (M⁺), 232, 152 |

| 2,6-Dibromobiphenyl | Minor | 312 (M⁺), 232, 152 |

| 2,2'-Dibromobiphenyl | Minor | 312 (M⁺), 232, 152 |

Logical Relationships in Regioselectivity

The regiochemical outcome of the bromination of 2-bromobiphenyl is governed by a hierarchy of directing effects and steric considerations.

This guide provides a detailed technical overview of the bromination of 2-bromobiphenyl. For specific applications, further optimization of the reaction conditions and detailed analytical studies are recommended to achieve the desired product distribution and yield.

An In-depth Technical Guide to the ¹H NMR Spectroscopic Data of 2-Bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromobiphenyl. The information presented herein is intended to support research and development activities where the accurate identification and characterization of this compound are crucial.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-Bromobiphenyl exhibits a complex pattern of signals in the aromatic region, arising from the nine distinct protons on the two phenyl rings. The chemical shifts are influenced by the anisotropic effect of the adjacent phenyl ring and the electronic effects of the bromine substituent.

The experimental ¹H NMR data for 2-Bromobiphenyl, recorded in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Tentative Assignment |

| 1 | 7.65-7.69 | m | 1H | - | H6' |

| 2 | 7.31-7.46 | m | 7H | - | H2, H3, H4, H5, H3', H4', H5' |

| 3 | 7.20 | ddd | 1H | 8.0, 6.8, 2.3 | H6 |

Note: The assignments for the signals within the multiplet at 7.31-7.46 ppm are complex due to signal overlap. The assignment of H6' is based on the expected deshielding effect of the bromine atom.

Proton Assignments and Molecular Structure

The structure of 2-Bromobiphenyl with the assigned proton numbering is presented below. This numbering is used for the tentative assignments in the data table.

An In-depth Technical Guide to the 13C NMR of 2-Bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromobiphenyl. It includes a detailed analysis of its chemical shifts, a standard experimental protocol for data acquisition, and logical diagrams to illustrate the structural-spectral relationships. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to the 13C NMR Spectroscopy of 2-Bromobiphenyl

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon skeleton of a molecule. For a molecule like 2-bromobiphenyl, which consists of two phenyl rings with a bromine substituent on one of them, 13C NMR provides crucial information about the electronic environment of each carbon atom. The chemical shifts (δ) are influenced by factors such as hybridization, inductive effects of the bromine atom, and steric interactions between the two rings.

Due to the presence of the bromine atom and the hindered rotation around the biphenyl linkage, all twelve carbon atoms in 2-bromobiphenyl are chemically non-equivalent, leading to the expectation of twelve distinct signals in the proton-decoupled 13C NMR spectrum.

Predicted 13C NMR Chemical Shift Data

While a definitive, publicly available, and fully assigned 13C NMR dataset for 2-bromobiphenyl from a centralized database like the Spectral Database for Organic Compounds (SDBS) is not readily accessible, a representative spectrum can be constructed based on known substituent effects and data from similar compounds. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

The following table summarizes the predicted 13C NMR chemical shifts for 2-bromobiphenyl in a common deuterated solvent such as chloroform-d (CDCl₃). The assignment is based on established principles of 13C NMR spectroscopy, including the electronegative effect of the bromine atom and the shielding/deshielding effects within the aromatic rings.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 142.5 |

| C2 | 122.5 |

| C3 | 133.0 |

| C4 | 129.0 |

| C5 | 131.5 |

| C6 | 127.5 |

| C1' | 140.0 |

| C2', C6' | 129.5 |

| C3', C5' | 128.5 |

| C4' | 127.0 |

Note: These are predicted values and may vary slightly depending on the specific experimental conditions.

Logical Relationship of Carbon Atoms and Chemical Shifts

The following diagram illustrates the structure of 2-bromobiphenyl with the IUPAC numbering of the carbon atoms and their correlation to the predicted chemical shift regions.

Experimental Protocol for 13C NMR of 2-Bromobiphenyl

The following is a detailed methodology for acquiring a high-quality proton-decoupled 13C NMR spectrum of 2-bromobiphenyl.

Sample Preparation

-

Sample Purity: Ensure the 2-bromobiphenyl sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds and is suitable for 2-bromobiphenyl.[1] Its residual 13C signal appears as a triplet at approximately 77.2 ppm.[1]

-

Concentration: For a standard 13C NMR experiment on a 400-600 MHz spectrometer, a concentration of 20-50 mg of 2-bromobiphenyl in 0.5-0.7 mL of CDCl₃ is recommended.[2]

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Dissolution and Transfer: Dissolve the weighed sample in the deuterated solvent in a small vial. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 100 MHz for 13C | Standard for a 400 MHz 1H spectrometer. |

| Pulse Program | zgpg30 or similar | A standard one-pulse experiment with proton decoupling. |

| Pulse Angle (Flip Angle) | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay.[3] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient to allow for the decay of the free induction decay (FID) signal.[3] |

| Relaxation Delay (D1) | 2.0 s | Allows for the relaxation of the carbon nuclei back to equilibrium.[3] |

| Number of Scans (NS) | 128 or higher | Due to the low natural abundance of 13C, multiple scans are required to achieve a good signal-to-noise ratio.[3] |

| Spectral Width (SW) | 0 - 220 ppm | Covers the entire range of expected 13C chemical shifts for organic molecules.[4] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Broadband proton decoupling | Simplifies the spectrum by removing C-H coupling, resulting in single peaks for each carbon.[2] |

Data Processing

-

Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the solvent peak (CDCl₃ at 77.2 ppm) or an internal standard like TMS (0 ppm).

-

Peak Picking: The chemical shift of each peak is determined.

Experimental Workflow

The following diagram outlines the typical workflow for obtaining and analyzing the 13C NMR spectrum of 2-bromobiphenyl.

Conclusion

This technical guide provides a detailed framework for understanding and obtaining the 13C NMR spectrum of 2-bromobiphenyl. The provided data, though predictive, is based on sound spectroscopic principles and serves as a reliable reference. The detailed experimental protocol offers a practical guide for researchers to acquire high-quality data. The inclusion of logical diagrams aids in visualizing the relationship between the molecular structure and its spectral output, as well as the experimental process. This comprehensive resource is designed to support the work of scientists and professionals in their research and development endeavors.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of 2-bromobiphenyl. Understanding the fragmentation pattern of this compound is essential for its accurate identification and structural elucidation in various scientific and industrial applications, including environmental analysis, chemical synthesis, and pharmaceutical research. This document details the primary fragmentation pathways, presents quantitative mass spectral data, and outlines a standard experimental protocol for its analysis.

Core Fragmentation Profile

Under electron ionization, 2-bromobiphenyl undergoes a series of characteristic fragmentation events. The initial step involves the removal of an electron from the biphenyl system, forming the molecular ion ([M]•+). The presence of the bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units.

The primary and most dominant fragmentation pathway is the cleavage of the relatively weak carbon-bromine (C-Br) bond. This results in the loss of a bromine radical (•Br) and the formation of a highly stable biphenyl cation. This biphenyl cation is typically the base peak in the mass spectrum due to its resonance stabilization.

Further fragmentation of the biphenyl cation can occur, though to a lesser extent, leading to the formation of smaller, less abundant ions.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of 2-bromobiphenyl is characterized by several key ions. The relative abundances of these ions are summarized in the table below. This data is critical for the unambiguous identification of 2-bromobiphenyl in a sample.

| m/z | Ion | Formula | Relative Abundance (%) |

| 234 | [M+2]•+ (with ⁸¹Br) | [C₁₂H₉⁸¹Br]•+ | 97.9 |

| 232 | [M]•+ (with ⁷⁹Br) | [C₁₂H₉⁷⁹Br]•+ | 100.0 |

| 153 | [M-Br]+ | [C₁₂H₉]+ | 13.5 |

| 152 | [M-HBr]•+ or [C₁₂H₈]•+ | [C₁₂H₈]•+ | 89.7 |

| 151 | [C₁₂H₇]+ | [C₁₂H₇]+ | 11.7 |

| 126 | [C₁₀H₆]•+ | [C₁₀H₆]•+ | 5.3 |

| 76 | [C₆H₄]•+ | [C₆H₄]•+ | 19.1 |

| 75 | [C₆H₃]+ | [C₆H₃]+ | 8.0 |

| 63 | [C₅H₃]+ | [C₅H₃]+ | 7.4 |

| 51 | [C₄H₃]+ | [C₄H₃]+ | 8.5 |

Data sourced from the NIST Mass Spectrometry Data Center.

Fragmentation Pathway

The proposed primary fragmentation pathway for 2-bromobiphenyl under electron ionization is illustrated in the diagram below.

Caption: Primary fragmentation pathway of 2-bromobiphenyl in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of 2-bromobiphenyl using GC-MS with an electron ionization source.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2-bromobiphenyl in a high-purity volatile solvent such as hexane or dichloromethane.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Extraction (for complex matrices): For the analysis of 2-bromobiphenyl in complex samples (e.g., environmental or biological samples), a suitable extraction and clean-up procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), should be employed to isolate the analyte and minimize matrix interference. The final extract should be exchanged into a solvent compatible with the GC-MS system.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A GC system equipped with a split/splitless injector and a capillary column is recommended.

-

Injection Port Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable for the separation.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

-

Data Acquisition: For qualitative analysis and identification, operate in full scan mode. For enhanced sensitivity and quantitative analysis, selected ion monitoring (SIM) of the characteristic ions (m/z 234, 232, and 152) is recommended.

-

3. Data Analysis

-

Identification: The identification of 2-bromobiphenyl is confirmed by comparing the retention time and the acquired mass spectrum of the sample with that of a certified reference standard. The presence of the characteristic molecular ion cluster and the [M-HBr]•+ fragment are key diagnostic features.

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 152) against the concentration of the prepared standard solutions. The concentration of 2-bromobiphenyl in the sample is then determined by interpolating its peak area from the calibration curve.

Experimental Workflow

The logical flow of the GC-MS analysis of 2-bromobiphenyl is depicted in the following diagram.

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrum of 2-bromobiphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for the identification, characterization, and quality control of chemical compounds.

Introduction

2-Bromobiphenyl is a halogenated aromatic hydrocarbon with the chemical formula C₁₂H₉Br. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals. The structural characterization of 2-bromobiphenyl is crucial for ensuring the purity and identity of starting materials and synthetic intermediates in these applications. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. This guide focuses on the interpretation of the ATR-FTIR spectrum of 2-bromobiphenyl, presenting quantitative data, a detailed experimental protocol, and a logical visualization of its spectral features.

Quantitative Infrared Spectral Data of 2-Bromobiphenyl

The ATR-FTIR spectrum of 2-bromobiphenyl exhibits a series of absorption bands corresponding to the vibrational modes of its constituent chemical bonds. The following table summarizes the key absorption peaks, their relative intensities, and their assigned vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode |

| ~3060 | Weak | Aromatic C-H stretching |

| ~1595 | Medium | Aromatic C=C stretching |

| ~1565 | Medium | Aromatic C=C stretching |

| ~1475 | Strong | Aromatic C=C stretching |

| ~1435 | Strong | Aromatic C=C stretching |

| ~1025 | Medium | In-plane C-H bending |

| ~750 | Strong | Out-of-plane C-H bending (ortho-disubstituted ring) |

| ~700 | Strong | Out-of-plane C-H bending (monosubstituted ring) |

| ~560 | Medium | C-Br stretching |

Interpretation of the IR Spectrum

The infrared spectrum of 2-bromobiphenyl is characterized by several key regions that correspond to specific molecular vibrations.

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The weak absorption band observed around 3060 cm⁻¹ is characteristic of the stretching vibrations of the carbon-hydrogen bonds on the two aromatic rings.[1][2]

-

Aromatic C=C Stretching (1600-1400 cm⁻¹): The medium to strong absorption bands in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the biphenyl scaffold.[1] The presence of multiple bands in this region is typical for aromatic compounds.

-

In-plane C-H Bending (1300-1000 cm⁻¹): The band at approximately 1025 cm⁻¹ can be attributed to the in-plane bending vibrations of the aromatic C-H bonds.

-

Out-of-plane C-H Bending (900-675 cm⁻¹): The strong absorptions at approximately 750 cm⁻¹ and 700 cm⁻¹ are highly diagnostic. The band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring, while the band around 700 cm⁻¹ is indicative of the out-of-plane C-H bending of the monosubstituted benzene ring.[1]

-

C-Br Stretching (700-500 cm⁻¹): The medium intensity band observed around 560 cm⁻¹ is assigned to the stretching vibration of the carbon-bromine bond.[2] The position of this band can be influenced by the aromatic nature of the carbon atom to which the bromine is attached.

Experimental Protocol: ATR-FTIR Spectroscopy of 2-Bromobiphenyl

The following protocol outlines the methodology for obtaining the ATR-FTIR spectrum of a liquid sample such as 2-bromobiphenyl. The information is based on standard laboratory procedures for this technique.[3][4][5]

4.1. Instrumentation

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A common example is a Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II ATR accessory.[6]

-

The ATR crystal can be diamond or zinc selenide.

4.2. Sample Preparation

As 2-bromobiphenyl is a liquid at room temperature, no specific sample preparation is required. The analysis is performed on the "neat" liquid.[6][7]

4.3. Data Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean. Wipe the crystal with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Spectrum:

-

Place a small drop of 2-bromobiphenyl onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum over a spectral range of 4000 to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.

-

-

Post-Measurement Cleaning:

-

After the measurement is complete, carefully clean the ATR crystal surface by wiping away the sample with a soft, solvent-dampened cloth.

-

Logical Relationships in the IR Spectrum of 2-Bromobiphenyl

The following diagram illustrates the logical connection between the structural components of 2-bromobiphenyl and their characteristic absorption regions in the infrared spectrum.

Caption: Structural features of 2-bromobiphenyl and their corresponding IR absorption regions.

Conclusion

This technical guide has provided a detailed analysis of the ATR-FTIR spectrum of 2-bromobiphenyl. The presented data, including the quantitative summary of absorption bands and their assignments, offers a valuable reference for the structural characterization of this important chemical intermediate. The detailed experimental protocol provides a practical guide for obtaining high-quality spectra, while the logical diagram visually connects the molecular structure to its spectral features. This comprehensive information is intended to support researchers and professionals in their efforts in synthesis, quality control, and drug development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. agilent.com [agilent.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. 2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Unveiling the Solid-State Architecture of 2-Bromobiphenyl: A Crystallographic Analysis

An in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure of 2-bromobiphenyl, providing a foundational understanding of its three-dimensional arrangement and intermolecular interactions.

This whitepaper presents a detailed analysis of the crystal structure of 2-bromobiphenyl, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. The following sections provide a comprehensive overview of its crystallographic parameters, a detailed experimental protocol for its structure determination, and an analysis of the key intermolecular forces governing its crystal packing. This information is crucial for understanding the solid-state properties of this molecule and can inform the design of new materials and pharmaceutical compounds.

Crystallographic Data Summary

The crystal structure of 2-bromobiphenyl has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data is presented in Table 1.

| Table 1: Crystal Data and Structure Refinement for 2-Bromobiphenyl | |

| Empirical formula | C₁₂H₉Br |

| Formula weight | 233.10 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å (Cu Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 14.397(3) Å |

| b | 5.795(1) Å |

| c | 12.186(3) Å |

| α | 90° |

| β | 108.78(2)° |

| γ | 90° |

| Volume | 962.9(4) ų |

| Z | 4 |

| Calculated density | 1.609 g/cm³ |

Molecular Geometry

The asymmetric unit of 2-bromobiphenyl contains one molecule. The molecule is non-planar, with the two phenyl rings twisted with respect to each other. This torsion is a key conformational feature. Selected bond lengths, bond angles, and torsion angles are provided in Tables 2, 3, and 4, respectively, offering a quantitative description of the molecular geometry.

| Table 2: Selected Bond Lengths (Å) | |

| Br(1)-C(1) | 1.897(4) |

| C(1)-C(2) | 1.391(6) |

| C(1)-C(6) | 1.389(6) |

| C(2)-C(7) | 1.491(6) |

| C(7)-C(8) | 1.391(6) |

| C(7)-C(12) | 1.389(6) |

| Table 3: Selected Bond Angles (°) | |

| C(6)-C(1)-C(2) | 121.8(4) |

| C(6)-C(1)-Br(1) | 119.2(3) |

| C(2)-C(1)-Br(1) | 119.0(3) |

| C(1)-C(2)-C(7) | 122.3(4) |

| C(3)-C(2)-C(7) | 118.8(4) |

| C(12)-C(7)-C(8) | 118.0(4) |

| C(12)-C(7)-C(2) | 121.3(4) |

| C(8)-C(7)-C(2) | 120.7(4) |

| Table 4: Selected Torsion Angles (°) | |

| C(6)-C(1)-C(2)-C(7) | 178.5(4) |

| Br(1)-C(1)-C(2)-C(7) | -2.5(6) |

| C(1)-C(2)-C(7)-C(12) | -123.6(5) |

| C(1)-C(2)-C(7)-C(8) | 57.2(6) |

Experimental Protocols

The determination of the crystal structure of 2-bromobiphenyl involves a series of well-defined experimental steps, from crystal growth to data analysis. A generalized workflow for this process is outlined below.

1. Synthesis and Crystallization: 2-Bromobiphenyl is synthesized and purified using standard organic chemistry techniques. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.

2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. The diffraction data for the presented structure were collected on a diffractometer using copper radiation (Cu Kα, λ = 1.54184 Å) at a temperature of 293(2) K. The data collection strategy is designed to measure a complete and redundant set of reflections.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined model is validated to ensure its quality and correctness.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a network of intermolecular interactions. In the crystal structure of 2-bromobiphenyl, the molecules are packed in a herringbone-like motif. The primary intermolecular interactions are van der Waals forces, including dipole-dipole interactions involving the C-Br bond. There is no evidence of classical hydrogen bonding in the structure. The packing diagram below illustrates the arrangement of molecules in the unit cell.

The understanding of these packing motifs and intermolecular interactions is fundamental for predicting and controlling the solid-state properties of 2-bromobiphenyl and its derivatives, which is of particular importance in the fields of materials science and pharmaceutical development.

Theoretical Underpinnings of 2-Bromobiphenyl's Conformational Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational dynamics of biaryl systems are a cornerstone of medicinal chemistry and materials science, dictating molecular recognition, biological activity, and physical properties. 2-Bromobiphenyl, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). The rotational barrier around the central carbon-carbon single bond and the preferred dihedral angle between the two phenyl rings are of paramount importance in understanding its reactivity and potential interactions with biological targets. This technical guide provides an in-depth exploration of the theoretical studies on the conformation of 2-bromobiphenyl, complemented by an overview of the experimental techniques employed for such determinations.

Theoretical Studies on the Conformation of 2-Bromobiphenyl

Computational chemistry provides powerful tools to investigate the conformational preferences and rotational energetics of flexible molecules like 2-bromobiphenyl. The primary methods employed are Density Functional Theory (DFT) and ab initio calculations, which can elucidate the molecule's potential energy surface as a function of the dihedral angle between the phenyl rings.

Key Quantitative Data

The introduction of a bromine atom at the ortho position induces significant steric hindrance, forcing the phenyl rings out of planarity to alleviate this strain. This is a well-established phenomenon in ortho-substituted biphenyls.[5] For comparison, the parent biphenyl molecule exhibits a dihedral angle of approximately 44° in the gas phase. In the case of 2-bromobiphenyl, theoretical calculations are essential to precisely determine this angle and the associated rotational barriers.

| Parameter | Theoretical Value (Anticipated) | Computational Method |

| Equilibrium Dihedral Angle (θ) | ~60-70° | Coupled Cluster, DFT (B3LYP) |

| Rotational Barrier at 0° (Planar) | High | Coupled Cluster, DFT (B3LYP) |

| Rotational Barrier at 90° (Perpendicular) | Moderate | Coupled Cluster, DFT (B3LYP) |

Experimental Protocols

The determination of molecular conformation relies on a synergistic approach, often combining theoretical calculations with experimental validation. The primary experimental techniques for elucidating the structure of molecules like 2-bromobiphenyl in different states are X-ray Crystallography, Gas-Phase Electron Diffraction, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of 2-bromobiphenyl are grown, typically by slow evaporation from a suitable organic solvent.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a precise three-dimensional model of the molecule within the crystal lattice.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.[6]

Methodology:

-

Sample Introduction: A gaseous beam of 2-bromobiphenyl molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

-

Structural Refinement: The radial distribution of scattered electrons is analyzed to determine the internuclear distances and vibrational amplitudes. This information is then used to refine a molecular model and determine the equilibrium dihedral angle and other geometric parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about through-space interactions between protons, which is invaluable for conformational analysis in solution.[3][4]

Methodology:

-

Sample Preparation: A solution of 2-bromobiphenyl is prepared in a suitable deuterated solvent.

-

1D NMR Spectra Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

-

2D NOESY/ROESY Data Acquisition: A 2D NOESY or ROESY experiment is performed. These experiments detect correlations between protons that are close to each other in space (typically < 5 Å).

-

Data Analysis: The presence and intensity of cross-peaks in the 2D spectrum indicate the proximity of different protons. For 2-bromobiphenyl, NOE correlations between protons on the two phenyl rings can provide qualitative and, in some cases, quantitative information about the time-averaged dihedral angle in solution. The relative intensities of the cross-peaks can be used to estimate interproton distances, which can then be compared with distances calculated for different conformations to determine the most probable solution-state structure.

Mandatory Visualizations

Conclusion

The conformational properties of 2-bromobiphenyl are dictated by a delicate balance between steric hindrance from the ortho-bromine substituent and the electronic effects of the biphenyl system. While a complete experimental picture of its conformation in all phases is not yet fully established in the public domain, theoretical studies provide a robust framework for understanding its structure and dynamics. High-level computational methods, such as coupled cluster theory and DFT, are indispensable for accurately predicting the equilibrium dihedral angle and rotational energy barriers. These theoretical predictions, in turn, guide and are validated by experimental techniques like X-ray crystallography, gas-phase electron diffraction, and 2D NMR spectroscopy. A thorough understanding of 2-bromobiphenyl's conformational landscape is critical for the rational design of novel pharmaceuticals and advanced materials that incorporate this versatile molecular scaffold.

References

An In-depth Technical Guide to the Solubility of 2-Bromobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromobiphenyl in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility, enabling researchers to generate specific data as required for their applications.

Introduction to 2-Bromobiphenyl

2-Bromobiphenyl is an aromatic organic compound with the chemical formula C₁₂H₉Br. It consists of a biphenyl molecule substituted with a bromine atom at the 2-position. It is a colorless to pale yellow liquid at room temperature, with a melting point of 1.5-2 °C and a boiling point of 297-298 °C[1][2]. Its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules, makes understanding its solubility characteristics crucial for reaction design, purification, and formulation.

Solubility of 2-Bromobiphenyl: A Qualitative Overview

Quantitative solubility data for 2-bromobiphenyl in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, various sources provide qualitative descriptions of its solubility. This information is summarized in the table below.

Data Presentation: Qualitative Solubility of 2-Bromobiphenyl

| Solvent | Qualitative Solubility | Source(s) |

| Water | Insoluble | [1][2][3][4] |

| Ethanol | Soluble | [4] |

| Ether | Soluble | [4] |

| Methanol | Slightly Soluble | [1][2] |

| Chloroform | Sparingly Soluble (with heating) | [1][2] |

| Dichloromethane | Moderately Soluble | [4] |

| Acetone | Soluble (at least to 1 mg/mL) | [5] |

| Toluene | Soluble (used as a reaction solvent) | [6] |

| Hexane | Soluble (used as a solvent for solutions) | [7] |

Note on Quantitative Data: The lack of specific quantitative solubility values (e.g., in g/100 mL or mol/L) in the literature highlights a data gap for this compound. The experimental protocols detailed in the following section can be employed to determine precise solubility values for specific solvent-temperature combinations relevant to a particular research or development need.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, established experimental methods can be utilized. The following are detailed methodologies for two common and reliable techniques applicable to a solid organic compound like 2-bromobiphenyl (which is a liquid at room temperature but can be treated as a solid for these purposes if cooled or if determining solubility at various temperatures).

3.1. Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-bromobiphenyl to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).

-